2-Phenylisonicotinonitrile

CAS No.: 33744-17-1

Cat. No.: VC2422886

Molecular Formula: C12H8N2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33744-17-1 |

|---|---|

| Molecular Formula | C12H8N2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 2-phenylpyridine-4-carbonitrile |

| Standard InChI | InChI=1S/C12H8N2/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H |

| Standard InChI Key | VXEVXBMHURSJRW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)C#N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)C#N |

Introduction

Chemical Properties and Structure

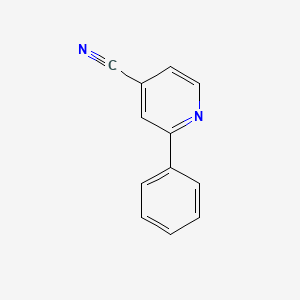

2-Phenylisonicotinonitrile (CAS No. 33744-17-1) is a pyridine derivative characterized by its distinctive molecular structure containing both a phenyl ring and a nitrile functional group. The compound is also known by its IUPAC name 2-phenylpyridine-4-carbonitrile.

Basic Physical and Chemical Properties

The basic properties of 2-Phenylisonicotinonitrile are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Phenylisonicotinonitrile

| Property | Value |

|---|---|

| CAS Registry Number | 33744-17-1 |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 2-phenylpyridine-4-carbonitrile |

| Standard InChI | InChI=1S/C12H8N2/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H |

| Standard InChIKey | VXEVXBMHURSJRW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)C#N |

| Physical Appearance | Solid compound |

Structural Features

The structure of 2-Phenylisonicotinonitrile consists of a pyridine core with two key substituents: a phenyl group at the C-2 position and a nitrile (cyano) group at the C-4 position. This arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the nitrile group and the electron-donating character of the phenyl substituent.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-Phenylisonicotinonitrile, with most approaches focusing on coupling reactions between isonicotinonitrile derivatives and phenyl compounds.

Suzuki-Miyaura Coupling Approach

One of the most common methods involves the Suzuki-Miyaura coupling reaction between isonicotinonitrile and phenylboronic acid derivatives in the presence of appropriate catalysts .

Table 2: Suzuki-Miyaura Coupling Conditions for 2-Phenylisonicotinonitrile Synthesis

| Reagents | Conditions | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Isonicotinonitrile + Phenylboronic acid | Room temperature, 3-15 hours | Silver nitrate/Potassium persulfate | Dichloromethane/Water | 52% |

The synthetic procedure typically involves:

-

Mixing isonicotinonitrile with arylboronic acid in a suitable solvent system

-

Adding silver nitrate as a catalyst, followed by potassium persulfate as an oxidant

-

Stirring the reaction mixture at room temperature and monitoring by thin-layer chromatography

-

After completion, separating the layers and extracting with dichloromethane

-

Purifying the crude product by flash chromatography to obtain pure 2-phenylisonicotinonitrile

Alternative Synthetic Approaches

Characterization Data

Comprehensive characterization of 2-Phenylisonicotinonitrile has been performed using various spectroscopic and analytical techniques. The spectral data provide valuable insights into the structural features and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 2-Phenylisonicotinonitrile provides definitive confirmation of its structure .

Table 3: ¹H NMR Spectral Data for 2-Phenylisonicotinonitrile

| Chemical Shift (δ, ppm) | Multiplicity | J Value (Hz) | Assignment |

|---|---|---|---|

| 8.86 | doublet | J = 4.9 | Pyridine H-6 |

| 7.5-8.0 | multiplet | - | Aromatic protons |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Phenylisonicotinonitrile shows characteristic absorption bands that confirm the presence of the nitrile group and aromatic rings. The nitrile (C≡N) stretching typically appears as a sharp band around 2200-2240 cm⁻¹, which is a distinctive feature of this compound and related nicotinonitrile derivatives .

Applications and Research Findings

2-Phenylisonicotinonitrile has diverse applications in organic synthesis and materials science, particularly as an intermediate in the preparation of pharmaceutically active compounds.

Pharmaceutical Applications

Nicotinonitrile derivatives, including 2-Phenylisonicotinonitrile, serve as important scaffolds in medicinal chemistry. Related compounds have demonstrated various biological activities including:

-

Antiproliferative activity against cancer cell lines

-

Anti-inflammatory properties

-

Antimicrobial effects

For example, research has shown that various nicotinonitrile derivatives exhibit promising antiproliferative effects toward several cancer cell lines, with large-cell lung and colon cancer cell lines being particularly susceptible .

Materials Science Applications

Beyond pharmaceutical applications, nicotinonitrile derivatives including 2-Phenylisonicotinonitrile have shown potential in materials science:

-

As fluorescent materials with significant optical properties

-

In the development of non-linear optical (NLO) materials

Research has indicated that these compounds possess significant fluorescent properties, making them valuable for various sensing and imaging applications .

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-Phenylisonicotinonitrile and related compounds is crucial for rational design of more effective derivatives with enhanced properties.

Effect of Substitution Patterns

Studies on related nicotinonitrile derivatives have demonstrated that modifications to the basic scaffold can significantly alter their biological and physical properties:

-

The presence and position of the nitrile group on the pyridine ring affects electron distribution and reactivity

-

Aromatic substituents at the 2-position of the pyridine ring influence the compound's planarity and π-electron system

-

Additional functional groups can be introduced to modify solubility, potency, and selectivity

Table 4: Comparison of 2-Phenylisonicotinonitrile with Related Compounds

| Compound | Structure Variation | Notable Properties |

|---|---|---|

| 2-Phenylisonicotinonitrile | Phenyl at C-2, nitrile at C-4 | Intermediate in organic synthesis |

| 2-Chloro-3-cyanopyridine | Chloro at C-2, nitrile at C-3 | Common synthetic precursor |

| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | Complex substitution pattern | Enhanced fluorescent properties |

Synthetic Transformations

The reactive nitrile group in 2-Phenylisonicotinonitrile makes it an excellent starting material for various synthetic transformations, enabling access to a wide range of derivatives with diverse properties.

Functional Group Transformations

The nitrile group can undergo various transformations:

-

Hydrolysis to carboxylic acids

-

Reduction to amines or aldehydes

-

Reaction with nucleophiles to form amidines, imidates, or heterocycles

These transformations extend the utility of 2-Phenylisonicotinonitrile as a versatile building block in organic synthesis.

Heterocyclic Ring Formations

The nitrile functionality in 2-Phenylisonicotinonitrile can participate in various condensation reactions to form fused heterocyclic systems. For instance, reaction with hydrazine derivatives can lead to triazolopyridines or pyrazolyl nicotinonitriles, which themselves exhibit interesting biological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume